1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester is a complex chemical compound with a naphthalene sulfonic acid core and a phenyl ester functional group. It is used as a diazo compound in various chemical reactions and synthetic processes .
Vorbereitungsmethoden
The preparation of 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester typically involves the reaction of diazonaphthoquinone sulfonic acid or its sodium salt with diphosgene or triphosgene, a variety of hydroxy compounds, and a tertiary organic base in an organic solvent medium . This one-pot preparation method is efficient and widely used in industrial settings.
Analyse Chemischer Reaktionen
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Medicine: It is used as an intermediate in the synthesis of various drugs.
Industry: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester involves its ability to act as a diazo compound. This allows it to participate in various chemical reactions, including the formation of azo compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester can be compared with other similar compounds, such as:
- 3-Diazo-4-oxo-3,4-dihydro-1-naphthalenesulfonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 1,2-Naphthoquinone-2-diazido-4-sulfonyl chloride
- 1,2-Naphthoquinonediazide-4-sulfonic acid chloride
- 1,2-Naphthoquinonediazide-4-sulfonyl chloride
- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
- 2-Diazo-1-naphthol-4-sulfonyl chloride
These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. The uniqueness of this compound lies in its phenyl ester functional group, which imparts distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
110673-14-8 |
---|---|
Molekularformel |
C16H10N2O4S |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-diazonio-4-phenoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-15(12-8-4-5-9-13(12)16(14)19)23(20,21)22-11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
UAZVBWMIZXRKHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C3=CC=CC=C32)[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.